molecular formula C16H24N4O3 B12785070 Inosine, 2',3'-dideoxy-6-O-hexyl- CAS No. 146202-53-1

Inosine, 2',3'-dideoxy-6-O-hexyl-

Cat. No.: B12785070
CAS No.: 146202-53-1
M. Wt: 320.39 g/mol
InChI Key: SUXOEXDKWQPOGO-QWHCGFSZSA-N
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Description

Inosine, 2’,3’-dideoxy-6-O-hexyl- is a synthetic nucleoside analogue. It is structurally related to inosine, a naturally occurring nucleoside. This compound is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose ring, and the presence of a hexyl group at the 6-O position. These modifications confer unique chemical and biological properties to the compound.

Chemical Reactions Analysis

Types of Reactions

Inosine, 2’,3’-dideoxy-6-O-hexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the hexyl group or other functional groups present in the molecule.

    Substitution: The hexyl group at the 6-O position can be substituted with other alkyl or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Alkyl halides and nucleophiles are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of Inosine, 2’,3’-dideoxy-6-O-hexyl- with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Inosine, 2’,3’-dideoxy-6-O-hexyl- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Inosine, 2’,3’-dideoxy-6-O-hexyl- is unique due to the presence of the hexyl group at the 6-O position, which imparts distinct chemical and biological properties. This modification enhances its stability and potentially its efficacy as an antiviral agent compared to other similar compounds .

Properties

CAS No.

146202-53-1

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

[(2S,5R)-5-(6-hexoxypurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C16H24N4O3/c1-2-3-4-5-8-22-16-14-15(17-10-18-16)20(11-19-14)13-7-6-12(9-21)23-13/h10-13,21H,2-9H2,1H3/t12-,13+/m0/s1

InChI Key

SUXOEXDKWQPOGO-QWHCGFSZSA-N

Isomeric SMILES

CCCCCCOC1=NC=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO

Canonical SMILES

CCCCCCOC1=NC=NC2=C1N=CN2C3CCC(O3)CO

Origin of Product

United States

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